molecular formula C13H15F3N2O B1403894 (S)-4-tert-butyl-2-(5-(trifluoroMethyl)pyridin-2-yl)-4,5-dihydrooxazole CAS No. 1416819-91-4

(S)-4-tert-butyl-2-(5-(trifluoroMethyl)pyridin-2-yl)-4,5-dihydrooxazole

Cat. No. B1403894
CAS RN: 1416819-91-4
M. Wt: 272.27 g/mol
InChI Key: AATATIAROAAKIN-SNVBAGLBSA-N
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Description

Trifluoromethylpyridine (TFMP) is a biologically active fragment formed by connecting trifluoromethyl and pyridine ring . It has unique physical and chemical properties and outstanding biological activity . A variety of pesticide compounds with the TFMP fragment have been discovered and marketed .


Synthesis Analysis

The synthesis of TFMP derivatives involves various methods. For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study reported the synthesis of pyrimidinamine derivatives using pyrimidifen as a template according to bioisosterism .


Molecular Structure Analysis

The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .


Chemical Reactions Analysis

The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .


Physical And Chemical Properties Analysis

The unique physicochemical properties of fluorine (van der Waals radius, 1.47Å), which, sterically, is the next smallest atom after hydrogen (van der Waals radius, 1.20Å) but the atom with the largest electronegativity (3.98), contribute to the biological activities of fluorine-containing compounds .

Scientific Research Applications

Synthesis and Scalable Production

(S)-4-tert-butyl-2-(5-(trifluoroMethyl)pyridin-2-yl)-4,5-dihydrooxazole, also known as (S)-t-BuPyOx ligand, has been a subject of study for its efficient synthesis methods. Shimizu, Holder, and Stoltz (2013) developed an efficient, dependable, and scalable synthetic route for (S)-t-BuPyOx, starting from inexpensive and commercially available picolinic acid. This method proved to be suitable for multi-gram scale synthesis, providing the target ligand in 64% overall yield, thus addressing previous issues with inconsistent yields and tedious purification (Shimizu, Holder, & Stoltz, 2013).

Structural Analysis and Derivatives

Research has been conducted on the structural analysis and synthesis of various derivatives of pyridin-2-yl compounds. For example, a study by Martins et al. (2012) presented a synthesis approach for a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, examining the regioselectivity and reaction media in the process. This research contributes to understanding the synthesis and properties of compounds structurally related to (S)-t-BuPyOx (Martins et al., 2012).

Application in Organic Light-Emitting Diodes

Triazole and pyridine hybrid molecules, closely related to the (S)-t-BuPyOx structure, have been explored for their application in organic light-emitting diodes (OLEDs). Li et al. (2014) designed and synthesized a series of these hybrid molecules, which showed potential as electron-transport materials in OLEDs due to improved electron injection and carrier confinement, leading to significantly reduced driving voltages and higher efficiencies (Li et al., 2014).

Potential in Antitumor Activity

The study of novel 1,2,4-oxadiazoles and trifluoromethylpyridines, related to natural products and structurally similar to (S)-t-BuPyOx, has indicated potential applications in medical research, particularly in antitumor activity. Maftei et al. (2016) explored the design and structural characterization of these derivatives, assessing their in vitro anti-cancer activity. This research opens avenues for further exploration of (S)-t-BuPyOx derivatives in the medical field (Maftei et al., 2016).

Agricultural Applications

Compounds related to (S)-t-BuPyOx, such as those with pyridine and imidazole structures, have been utilized in physiological research and agriculture. Grossmann (1990) discussed the use of plant growth retardants with such structures in gaining valuable insights into the regulation of terpenoid metabolism in plants, which has implications for understanding cell division, cell elongation, and senescence (Grossmann, 1990).

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

(4S)-4-tert-butyl-2-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O/c1-12(2,3)10-7-19-11(18-10)9-5-4-8(6-17-9)13(14,15)16/h4-6,10H,7H2,1-3H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATATIAROAAKIN-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-4-tert-butyl-2-(5-(trifluoroMethyl)pyridin-2-yl)-4,5-dihydrooxazole
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(S)-4-tert-butyl-2-(5-(trifluoroMethyl)pyridin-2-yl)-4,5-dihydrooxazole
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(S)-4-tert-butyl-2-(5-(trifluoroMethyl)pyridin-2-yl)-4,5-dihydrooxazole
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(S)-4-tert-butyl-2-(5-(trifluoroMethyl)pyridin-2-yl)-4,5-dihydrooxazole
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(S)-4-tert-butyl-2-(5-(trifluoroMethyl)pyridin-2-yl)-4,5-dihydrooxazole
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(S)-4-tert-butyl-2-(5-(trifluoroMethyl)pyridin-2-yl)-4,5-dihydrooxazole

Q & A

Q1: What is the primary application of (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole according to the research?

A1: The research demonstrates the application of (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole as a chiral ligand in asymmetric catalysis. Specifically, it is used in conjunction with a metal center to catalyze the enantioselective addition of arylboronic acids to cyclic N-sulfonylketimines, ultimately leading to the synthesis of benzosultams [].

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